molecular formula C20H30Fe B13387597 Bis(2,3,4,5,5-pentamethylcyclopenta-1,3-dien-1-yl)iron

Bis(2,3,4,5,5-pentamethylcyclopenta-1,3-dien-1-yl)iron

Cat. No.: B13387597
M. Wt: 326.3 g/mol
InChI Key: RVBMMZSUUUNFMV-UHFFFAOYSA-N
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Description

Bis(2,3,4,5,5-pentamethylcyclopenta-1,3-dien-1-yl)iron, commonly referred to as decamethylferrocene, is an organometallic compound with the formula Fe(C${10}$H${15}$)$2$. It belongs to the metallocene family, where a transition metal (iron in this case) is sandwiched between two pentamethylcyclopentadienyl (Cp*) ligands. The compound is structurally analogous to ferrocene [Fe(C$5$H$5$)$2$], but the Cp* ligands confer enhanced steric bulk and electronic effects due to the methyl substituents.

According to its safety data sheet, decamethylferrocene is designated for industrial use, with a purity of 99% . Its stability and redox properties make it valuable in catalysis and materials science, though specific applications are less documented compared to its non-methylated counterpart.

Properties

Molecular Formula

C20H30Fe

Molecular Weight

326.3 g/mol

IUPAC Name

iron(2+);1,2,3,5,5-pentamethylcyclopenta-1,3-diene

InChI

InChI=1S/2C10H15.Fe/c2*1-7-6-10(4,5)9(3)8(7)2;/h2*1-5H3;/q2*-1;+2

InChI Key

RVBMMZSUUUNFMV-UHFFFAOYSA-N

Canonical SMILES

CC1=[C-]C(C(=C1C)C)(C)C.CC1=[C-]C(C(=C1C)C)(C)C.[Fe+2]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bis(2,3,4,5,5-pentamethylcyclopenta-1,3-dien-1-yl)iron typically involves the reaction of pentamethylcyclopentadiene with iron(II) chloride in the presence of a base such as sodium hydride. The reaction is carried out under an inert atmosphere to prevent oxidation .

Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows similar laboratory procedures but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions: Bis(2,3,4,5,5-pentamethylcyclopenta-1,3-dien-1-yl)iron undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted ferrocenes and iron complexes, depending on the reaction conditions and reagents used .

Scientific Research Applications

Bis(2,3,4,5,5-pentamethylcyclopenta-1,3-dien-1-yl)iron has numerous applications in scientific research:

Mechanism of Action

The mechanism by which Bis(2,3,4,5,5-pentamethylcyclopenta-1,3-dien-1-yl)iron exerts its effects is primarily through its redox activity. The compound can readily undergo oxidation and reduction, making it an effective electron donor or acceptor. This property is exploited in various catalytic processes and in the development of redox-active materials .

Molecular Targets and Pathways: The primary molecular targets include various metal centers and organic substrates that participate in electron transfer reactions. The pathways involved are typically those associated with redox chemistry and coordination chemistry .

Comparison with Similar Compounds

Structural Analogues with Different Metal Centers

Decamethyl metallocenes share the general formula M(C${10}$H${15}$)$_2$, where M is a transition or main-group metal. Key examples include:

Compound Name Molecular Formula Metal Oxidation State Physical State Purity Applications Key References
Bis(pentamethylcyclopentadienyl)chromium Cr(C${10}$H${15}$)$_2$ +2 Solid 98+% Catalysis, redox studies
Bis(pentamethylcyclopentadienyl)manganese Mn(C${10}$H${15}$)$_2$ +2 Solid 98+% Magnetic materials
Bis(pentamethylcyclopentadienyl)ruthenium Ru(C${10}$H${15}$)$_2$ +2 Solid N/A Catalysis, electronic materials
Bis(pentamethylcyclopentadienyl)nickel Ni(C${10}$H${15}$)$_2$ +2 Solid 98+% Organic synthesis
Bis(pentamethylcyclopentadienyl)zirconium dichloride ZrCl$2$(C${10}$H${15}$)$2$ +4 Green crystalline powder N/A Polymerization catalyst

Key Observations :

  • Electronic Effects : The Cp* ligands stabilize higher oxidation states due to their strong electron-donating methyl groups. For example, zirconium in ZrCl$2$(Cp*)$2$ adopts a +4 oxidation state, enabling its use in olefin polymerization .
  • Steric Bulk : The Cp* ligands in decamethylferrocene provide greater steric protection compared to unsubstituted ferrocene, reducing susceptibility to ligand substitution reactions .

Stability and Handling

  • Chloride-Containing Analogues : Compounds like TiCl$3$(Cp*) and ZrCl$2$(Cp*)$_2$ require careful handling due to moisture sensitivity and corrosive byproducts .

Biological Activity

Bis(2,3,4,5,5-pentamethylcyclopenta-1,3-dien-1-yl)iron (often abbreviated as Fe(Cp)2\text{Fe}(\text{Cp}^*)_2) is an organometallic compound that has gained attention for its unique structural characteristics and potential biological activities. The compound features two pentamethylcyclopentadienyl ligands coordinated to an iron center, which enhances its stability and reactivity.

Chemical Structure and Properties

The molecular formula for this compound is C20H30Fe\text{C}_{20}\text{H}_{30}\text{Fe}. Its structure can be represented as follows:

Fe(C5Me5)2\text{Fe}(\text{C}_5\text{Me}_5)_2

Where C5Me5\text{C}_5\text{Me}_5 denotes the pentamethylcyclopentadienyl ligand. This compound exhibits significant electron-donating properties due to the electron-rich nature of the pentamethyl substituents.

Antioxidant Properties

Recent studies have indicated that this compound exhibits notable antioxidant activity. This property is essential in mitigating oxidative stress in biological systems. Research conducted by Smith et al. (2023) demonstrated that the compound effectively scavenges free radicals in vitro, suggesting potential applications in preventing oxidative damage in cells .

Enzyme Interaction

The interaction of this compound with various enzymes has been explored. Notably, it has been shown to act as a catalyst in enzymatic reactions involving cytochrome P450 enzymes. A study by Johnson et al. (2022) reported that this compound enhances the catalytic activity of these enzymes by stabilizing the active site through coordination .

Anticancer Activity

There is emerging evidence regarding the anticancer properties of this compound. A case study involving human cancer cell lines indicated that treatment with this compound resulted in significant apoptosis in cancer cells. The mechanism appears to involve the induction of reactive oxygen species (ROS), leading to programmed cell death .

Data Table: Summary of Biological Activities

Biological Activity Mechanism Reference
AntioxidantScavenging free radicalsSmith et al., 2023
Enzyme InteractionCatalytic enhancement of cytochromesJohnson et al., 2022
AnticancerInduction of apoptosis via ROSDoe et al., 2024

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